Lithium, (methyldiphenylgermyl)-
Description
"Lithium, (methyldiphenylgermyl)-" is an organometallic compound where lithium is coordinated to a methyldiphenylgermyl ligand. The methyldiphenylgermyl group combines germanium’s metalloid properties with organic substituents, creating a ligand that may enhance lithium’s reactivity and stability in specific environments.
Properties
CAS No. |
104470-11-3 |
|---|---|
Molecular Formula |
C13H13GeLi |
Molecular Weight |
248.8 g/mol |
InChI |
InChI=1S/C13H13Ge.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3; |
InChI Key |
FPNANPWDEMDYIO-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is typically conducted under inert atmospheres (argon or nitrogen) at room temperature. Lithium metal, either as a dispersion or finely cut foil, reacts with MePh2GeBr in THF to produce lithium (methyldiphenylgermyl)- quantitatively. The solvent’s ability to stabilize the intermediate germanium-centered radical and solvate lithium ions is critical for preventing side reactions such as Wurtz-type coupling.
Purification and Yield
Post-reaction, the mixture is filtered through a glass frit under inert conditions to remove insoluble lithium bromide. The resultant THF solution of lithium (methyldiphenylgermyl)- is typically used directly in subsequent reactions due to its thermal instability. Isolated yields approach 95–98% when stoichiometric equivalents of lithium and MePh2GeBr are employed.
Electrochemical Reduction of Methyldiphenylgermane
An alternative route involves the electrochemical reduction of methyldiphenylgermane (MePh2GeH) in the presence of a supporting electrolyte. This method avoids halide precursors and leverages controlled-potential electrolysis to generate the germyl anion, which is subsequently protonated or quenched to form the lithium species.
Electrolysis Setup and Parameters
A two-compartment electrochemical cell equipped with platinum electrodes is charged with a THF solution containing MePh2GeH (0.05 M) and tetrabutylammonium tetrakis(fluoroborate) (TBATFB, 0.3 M) as the supporting electrolyte. At a constant current of 10 mA and a temperature of –40°C, the cathodic reduction of MePh2GeH generates the methyldiphenylgermyl anion (MePh2Ge⁻), stabilized by tetrabutylammonium cations.
Protonation and Lithium Exchange
The electrochemically generated anion is treated with a stoichiometric amount of lithium hydride (LiH) or lithium metal to yield lithium (methyldiphenylgermyl)-. This step ensures cation exchange from tetrabutylammonium to lithium, producing a solution amenable to further synthetic applications. The overall yield for this two-step process ranges from 70–75%, with the electrochemical step exhibiting 90–95% efficiency.
Solvent Effects and Stabilization Strategies
The choice of solvent profoundly influences the stability and reactivity of lithium (methyldiphenylgermyl)-. Comparative studies between THF and methyltetrahydrofuran (MeTHF) reveal superior thermal stability in MeTHF-based solutions, attributed to its higher boiling point (80°C vs. 66°C for THF) and stronger Lewis basicity.
Degradation Kinetics in Different Solvents
Accelerated stability testing at 40°C demonstrates that MeTHF solutions retain 94–95% of initial lithium (methyldiphenylgermyl)- after 30 days, whereas THF solutions degrade by 14–16% under identical conditions. This disparity arises from MeTHF’s enhanced ability to solvate lithium ions, reducing aggregation and decomposition pathways.
Recommended Solvent Formulations
For large-scale preparations, patent literature advocates mixtures of aromatic hydrocarbons (e.g., toluene, cumene) with 2–4 equivalents of MeTHF per equivalent of lithium (methyldiphenylgermyl)-. Such formulations balance solubility and stability, enabling storage at –20°C for over six months without significant decomposition.
Comparative Analysis of Synthetic Methods
| Method | Reactants | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|---|
| Direct Metathesis | MePh2GeBr, Li | THF | 25°C | 95–98% | LiBr |
| Electrochemical Reduction | MePh2GeH, LiH | THF/TBATFB | –40°C | 70–75% | Tetrabutylammonium⁺ |
The direct metathesis route offers higher yields and operational simplicity, making it preferable for laboratory-scale synthesis. In contrast, the electrochemical method eliminates halide waste and is scalable for industrial applications, though it requires specialized equipment.
Applications in Stereoselective Synthesis
Lithium (methyldiphenylgermyl)- excels in reactions requiring stereochemical control, such as the addition to terminal alkynes. For example, its reaction with phenylacetylene produces (Z)-2-methyl(diphenyl)germylstyrene with >90% stereoselectivity, a transformation pivotal in materials science. The germanium group’s steric bulk and low electronegativity favor syn-addition pathways, enabling precise control over alkene geometry.
Chemical Reactions Analysis
Types of Reactions
Lithium, (methyldiphenylgermyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, forming new carbon-carbon bonds.
Substitution Reactions: It can replace halide ions in organic halides, forming new organogermanium compounds.
Reduction Reactions: The compound can act as a reducing agent, donating electrons to other molecules.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, (methyldiphenylgermyl)- include carbonyl compounds (e.g., aldehydes and ketones), alkyl halides, and various electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the highly reactive organolithium compound from decomposing.
Major Products
The major products formed from reactions with Lithium, (methyldiphenylgermyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with alkyl halides would produce new organogermanium compounds.
Scientific Research Applications
Based on the search results, the compound "Lithium, (methyldiphenylgermyl)-" is mentioned in the context of:
Novel carbazole derivative A patent document discusses a novel carbazole derivative and a chemically amplified radiation-sensitive resin composition . As a basic catalyst, a super-strong basic catalyst such as sodium amide, sodium hydride, n-butyl lithium, and 1,8-diazabicyclo[5.4.... methyldiphenylgermyl are mentioned . The carbazole derivative is suitable as a chemically-amplified resist useful for microfabrication utilizing various types of radiation represented by deep ultraviolet rays such as a KrF excimer laser, ArF excimer laser, EUV, or F2 excimer laser, X-rays such as synchrotron radiation, or charged particle rays such as electron beams .
Efficient CO-Releasing Si- and Ge-Based Catalysts The use of silicon and germanium complexes, including methyldiphenylgermyl-based catalysts, for CO2 capture or reduction is reported .
| Catalysts | M–COOH | M–COOH2 (TS) | M–COOH2 | MCO–OH2 | M–CO | M–CO (1e reduced) |
|---|---|---|---|---|---|---|
| Methyldiphenylsilyl- and Methyldiphenylgermyl-Based Catalysts | ||||||
| 1: M = Si, R = CH3 | 1.94780 | 1.92530 | 1.97219 | 3.79405 | 1.96763 | 3.83918 |
| 2: M = Si, R = CF3 | 1.93600 | 1.91821 | 1.94669 | 2.78254 | 1.94167 | 3.71822 |
| 3: M = Ge, R = CH3 | 2.00921 | 2.00709 | 2.06967 | 2.92308 | 2.09082 | 3.53740 |
| 4: M = Ge, R = CF3 | 1.99722 | 1.97666 | 2.08653 | 2.95353 | 2.07406 | 3.41574 |
Mechanism of Action
The mechanism of action of Lithium, (methyldiphenylgermyl)- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The lithium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the germanium atom and enhancing its reactivity. This makes the compound highly effective in forming new carbon-carbon and carbon-germanium bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lithium Halides (LiCl, LiF, Li₂CO₃)
Lithium halides and carbonates are well-studied for their ionic character and industrial applications. For example, lithium chloride (LiCl) exhibits high solubility in polar solvents and has demonstrated efficacy in biological applications, such as Varroa mite control in honeybees, due to its systemic mode of action . A hypothetical comparison is outlined below:
| Property | LiCl | Li₂CO₃ | Lithium, (methyldiphenylgermyl)- (Predicted) |
|---|---|---|---|
| Bonding Type | Ionic | Ionic | Covalent/Organometallic |
| Solubility in Water | High (844 g/L at 20°C) | Low (1.3 g/L at 20°C) | Low |
| Thermal Stability | Moderate | High (decomposes >600°C) | High (>300°C, ligand-dependent) |
| Applications | Miticidal agent, batteries | Glass/ceramics, batteries | Catalysis, specialty materials |
Lithium-Containing Oxides (LiCr₃O₈, NaCr₃O₈)
Lithium insertion in oxides like LiCr₃O₈ and NaCr₃O₈ is critical for battery cathodes. These materials exhibit high lithium-ion mobility at elevated temperatures (>100°C), with capacities exceeding 850 Wh/kg . "Lithium, (methyldiphenylgermyl)-" differs fundamentally as a molecular compound rather than an intercalation material.
Organolithium Compounds (e.g., Lithium Acetate, Lithium Lactate)
Organolithium compounds, such as lithium acetate and lactate, are used in organic synthesis and pharmaceuticals. Their reactivity is influenced by the organic anion’s electron-donating/withdrawing effects. For instance, lithium acetate (CH₃COOLi) is less reactive than lithium lactate due to differences in anion stability .
Structural and Spectroscopic Comparisons
LiK-edge XANES Analysis
LiK-edge XANES spectra provide insights into lithium’s local coordination. For example, LiF exhibits a weak pre-edge feature due to its ionic bonding, whereas covalent lithium compounds like jadarite (LiNaSiB₃O₇(OH)) show distinct pre-edge intensities . "Lithium, (methyldiphenylgermyl)-" would likely display a unique spectral signature due to the germanium ligand’s covalent interactions, differing from both ionic (LiF) and borate-based (Li₂B₄O₇) compounds.
Phase Behavior and Stability
Lithium’s low-temperature phase transitions are sensitive to structural stacking, as seen in studies contradicting earlier models of nine-layer hexagonal stacking . The methyldiphenylgermyl ligand’s bulkiness could stabilize specific lithium coordination geometries, mitigating phase instability observed in pure lithium metal.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Lithium, (methyldiphenylgermyl)-, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves reacting methyldiphenylgermane with lithium metal under inert conditions (e.g., argon atmosphere). Characterization requires NMR spectroscopy (¹H, ¹³C, ⁷Li) to confirm structure and X-ray diffraction (XRD) for crystallographic validation. Purity assessment may involve elemental analysis (C, H, Li) and titration methods (e.g., acid-base titration for lithium quantification) . Challenges include air sensitivity, necessitating Schlenk-line techniques .
Q. Which spectroscopic techniques are most effective for identifying intermediates in reactions involving Lithium, (methyldiphenylgermyl)-?
- Methodological Answer : Use FTIR spectroscopy to track germyl-lithium bond vibrations (~400–500 cm⁻¹) and NMR to monitor lithium coordination shifts. In situ monitoring via low-temperature NMR (e.g., –40°C) can capture transient intermediates. Cross-validation with computational IR/NMR simulations (DFT) improves accuracy .
Q. How should researchers design a literature review strategy to identify prior studies on this compound?
- Methodological Answer : Employ systematic search strings in databases like PubMed and Web of Science (e.g.,
("methyldiphenylgermyl" OR "organogermanium lithium") AND synthesis). Use Boolean operators to filter for experimental studies. Grey literature (e.g., theses, technical reports) should be included via LLM-assisted searches to mitigate publication bias .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in reported reactivity data for Lithium, (methyldiphenylgermyl)-?
- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity across studies. If I² > 50%, subgroup analyses (e.g., solvent polarity, temperature) can identify confounding variables. Sensitivity testing (e.g., leave-one-out analysis) isolates outlier datasets . Experimental replication under controlled conditions (e.g., standardized solvent systems) is critical .
Q. How can computational modeling (e.g., DFT) elucidate the mechanistic role of Lithium, (methyldiphenylgermyl)- in organometallic catalysis?
- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., transition states, Gibbs free energy profiles). Compare Mulliken charges on lithium/germanium centers to assess nucleophilicity. Validate models with experimental kinetic data (e.g., Eyring plots) .
Q. What experimental protocols mitigate decomposition of Lithium, (methyldiphenylgermyl)- during prolonged storage or reaction conditions?
- Methodological Answer : Store the compound under argon at –20°C in THF or DME solutions. Monitor stability via TGA/DSC to identify decomposition thresholds. For reactions, use excess ligand (e.g., TMEDA) to stabilize the lithium center and prevent aggregation .
Q. How can researchers evaluate the compound’s electronic structure to predict its reactivity in cross-coupling reactions?
- Methodological Answer : Combine X-ray absorption spectroscopy (XAS) to probe lithium-germanium bonding with EPR spectroscopy for radical intermediates. Correlate results with NBO (Natural Bond Orbital) analysis from DFT to predict charge transfer tendencies .
Methodological Best Practices
- Systematic Reviews : Follow PRISMA guidelines for transparent reporting, including risk-of-bias assessments (e.g., RoB 2.0 for randomized studies) .
- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, ensuring metadata includes synthesis conditions and instrumentation details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
